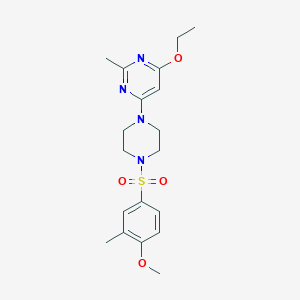

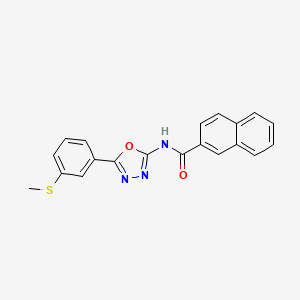

![molecular formula C18H16N2O2S B2488141 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1351616-88-0](/img/structure/B2488141.png)

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d]thiazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d]thiazole-2-carboxamide, also known as BHIT, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic properties. BHIT is a synthetic compound with a molecular formula of C21H18N2O2S and a molecular weight of 382.44 g/mol.

Wissenschaftliche Forschungsanwendungen

Supramolecular Gelators

Research on N-(thiazol-2-yl) benzamide derivatives, which share structural motifs with the compound of interest, highlights their role as supramolecular gelators. These compounds have been synthesized and investigated for their gelation behavior, demonstrating the importance of methyl functionality and multiple non-covalent interactions in gelation behavior. This finding suggests potential applications in materials science, particularly in the design of new supramolecular gel systems (Yadav & Ballabh, 2020).

Drug Discovery Building Blocks

In the realm of drug discovery, hydroxy-substituted 2-aminobenzo[d]thiazole derivatives have been identified as valuable building blocks. An elegant pathway for the synthesis of these derivatives has been described, opening avenues for the exploration of chemical space around molecules studied as ligands for chosen targets. This underscores the compound's relevance in medicinal chemistry as a precursor for various bioactive molecules (Durcik et al., 2020).

Antimicrobial Agents

The synthesis of 2-phenylamino-thiazole derivatives has been explored for their antimicrobial properties. Some of these derivatives have shown potent activity against pathogenic strains, indicating the potential of related compounds in developing new antimicrobial agents. This research suggests possible applications in combating microbial resistance (Bikobo et al., 2017).

Corrosion Inhibitors

Benzothiazole derivatives have also been studied for their role as corrosion inhibitors. Specifically, their effectiveness against steel corrosion in acidic solutions has been documented, showcasing their potential in industrial applications where corrosion resistance is crucial (Hu et al., 2016).

Synthesis of Esters and Amides

A novel approach has been developed for the synthesis of esters and amides from unprotected hydroxyaromatic and -aliphatic carboxylic acids using benzotriazole chemistry. This methodology, applicable to compounds with hydroxy substituents similar to the compound , simplifies the synthesis process and has implications for pharmaceutical and organic chemistry (Katritzky et al., 2006).

Wirkmechanismus

Target of Action

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex compound that has been found to interact with multiple receptors It’s known that indole derivatives, which are structurally similar to this compound, bind with high affinity to multiple receptors .

Mode of Action

It’s known that indole derivatives interact with their targets, causing a variety of changes . These changes can lead to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

It’s known that indole derivatives, which are structurally similar to this compound, can affect a variety of biochemical pathways . These pathways can lead to a variety of downstream effects, contributing to the compound’s broad-spectrum biological activities .

Pharmacokinetics

It’s known that indole derivatives, which are structurally similar to this compound, have high bioavailability .

Result of Action

It’s known that indole derivatives, which are structurally similar to this compound, can have a variety of effects at the molecular and cellular level . These effects can contribute to the compound’s broad-spectrum biological activities .

Action Environment

It’s known that the efficacy and stability of indole derivatives, which are structurally similar to this compound, can be influenced by a variety of environmental factors .

Eigenschaften

IUPAC Name |

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c21-16(17-20-14-7-3-4-8-15(14)23-17)19-11-18(22)10-9-12-5-1-2-6-13(12)18/h1-8,22H,9-11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNSTRHHTNAYRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CNC(=O)C3=NC4=CC=CC=C4S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

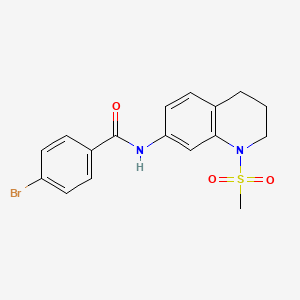

![1-(4-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B2488059.png)

![1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)methylamino]ethanol](/img/structure/B2488060.png)

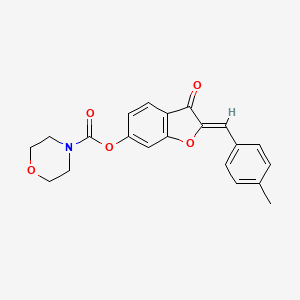

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea](/img/structure/B2488062.png)

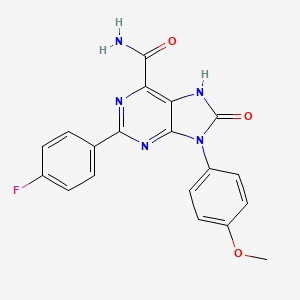

![N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide](/img/structure/B2488064.png)

![1-ethyl-3-methyl-5-thioxo-6-(p-tolyl)-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2488068.png)

![N-(furan-2-ylmethyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2488077.png)

![Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2488080.png)